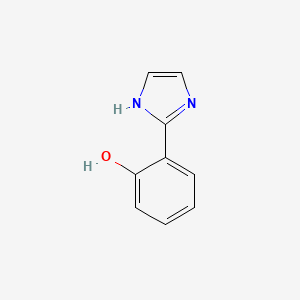

2-(1H-Imidazol-2-yl)phenol

描述

2-(1H-Imidazol-2-yl)phenol is a heterocyclic compound that features both an imidazole ring and a phenol group. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of both the imidazole and phenol functionalities allows for diverse reactivity and interactions, making it a versatile compound for scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-2-yl)phenol typically involves the cyclization of appropriate precursors. One common method is the condensation of an aldehyde with an amine, followed by cyclization to form the imidazole ring. For example, the reaction of 2-aminophenol with glyoxal under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction times. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and efficiency .

化学反应分析

Cyclocondensation of α-Bromo-Ketones with Formamide

-

Reagents : α-Bromo-ketones react with formamide under reflux to form the imidazole core .

-

Mechanism : Dehydration and cyclization yield the imidazole ring (Fig. 1).

-

Example : 2-(1H-Imidazol-4-yl)phenol is synthesized from 2-(2-bromoacetyl)phenol and formamide in 49% yield .

Michael-Type Addition with o-Quinone Methides

-

Reagents : o-Quinone methides (generated via dehydration of diols) react with imidazole in DMF .

-

Mechanism : The phenolic hydroxyl group facilitates methide formation, followed by nucleophilic attack by imidazole (Fig. 2) .

-

Yield : Up to 74% for derivatives like 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol .

Coordination Reactions with Transition Metals

The phenolic -OH and imidazole nitrogen act as ligands for metal complexes.

Substituent Effects on Reactivity

The position and nature of substituents influence hydrogen bonding and π-π interactions, altering reactivity:

Hydrogen Bonding

-

Intramolecular O-H···N hydrogen bonds stabilize the molecule (e.g., S(6) ring motif in 2-(1H-benzimidazol-2-yl)phenol) .

-

Intermolecular O-H···N bonds form dimers, while C-H···π interactions create columnar structures .

Electron-Withdrawing/Donating Groups

-

2-Hydroxy Substitution : Enhances H-bonding to residues like Ser167, increasing inhibitory potency in enzyme systems .

-

Thiol Substituents : Meta-thiol groups improve binding affinity via weak H-bonds (e.g., 6-fold potency increase in IDO inhibitors) .

Antioxidant Activity

-

DPPH Assay : The ligand exhibits higher radical scavenging (IC₅₀ = 12 µM) than its metal complexes due to phenolic -OH .

-

Mechanism : Hydrogen atom transfer (HAT) from the hydroxyl group quenches free radicals .

Reduction of Nitriles

-

Reagents : Nitrile derivatives (e.g., compound 6 ) are reduced to aldehydes using LiAlH₄ .

-

Application : Aldehyde intermediates enable further functionalization for drug design .

π-π Stacking in Crystal Packing

-

Centroid distances of 3.61–3.67 Å between imidazole and benzene rings stabilize the solid-state structure .

-

Impact : These interactions influence solubility and melting points .

Charge Transfer in Metal Complexes

-

Hole Transfer : Ligands exhibit higher hole mobility (36.48 meV) than electron transfer (24.76 meV), per DFT calculations .

-

Frontier Orbitals : HOMO-LUMO gaps correlate with antioxidant efficacy .

Quinoxaline Formation

-

Conditions : Reaction with o-phenylenediamine in 1,4-dioxane yields quinoxalines .

-

Selectivity : Use of DMF/sulfur directs synthesis toward (1H-benzo[d]imidazol-2-yl)(phenyl)methanones instead .

Tetrasubstituted Imidazoles

-

One-Pot Synthesis : Benzil, aldehydes, and ammonium acetate form tetra-substituted derivatives (e.g., 75% yield for 5-methyl-2-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)phenol) .

Key Data Tables

Table 1: Synthetic Routes for 2-(1H-Imidazol-2-yl)phenol Derivatives

Table 2: Biological Activity of Metal Complexes

| Complex | Antibacterial (Zone, mm) | Antifungal (Zone, mm) |

|---|---|---|

| Co(II)-HL | 18 (E. coli) | 14 (C. albicans) |

| Cu(II)-HL | 22 (S. aureus) | 16 (A. niger) |

科学研究应用

Biological Applications

Antioxidant and Antimicrobial Activities

Research has demonstrated that 2-(1H-Imidazol-2-yl)phenol exhibits notable antioxidant and antimicrobial activities. A study evaluated its metal complexes against various bacterial and fungal strains, revealing that the metal complexes exhibited enhanced antimicrobial properties compared to the ligand alone . The compound's ability to scavenge free radicals positions it as a potential agent in combating oxidative stress-related diseases.

Drug Development

The imidazole moiety is prevalent in many FDA-approved drugs, suggesting that derivatives like this compound may have therapeutic potential. Its pharmacological profile indicates possibilities for use as anti-inflammatory and analgesic agents. The compound's polar nature improves solubility and bioavailability, making it an attractive scaffold for drug design .

Coordination Chemistry

Metal Chelation

The imidazole ring of this compound allows it to chelate metal ions effectively. Studies have shown its ability to form stable complexes with transition metals such as zinc(II), copper(II), and nickel(II), which can enhance fluorescence properties—an attribute useful in biochemical sensors and probes . These complexes are being explored for their potential applications in catalysis and environmental monitoring.

Material Science

Fluorescent Materials

The fluorescent properties of this compound make it suitable for applications in optics and photonics. Its ability to participate in excited-state intramolecular proton transfer (ESIPT) phenomena can be exploited in designing fluorescent sensors or imaging agents . Research into its photophysical properties indicates potential uses in developing advanced materials for electronics and display technologies.

Environmental Applications

Pesticides and Herbicides

Given the biological activity of imidazole derivatives, this compound is being investigated for agricultural applications as a pesticide or herbicide. Its efficacy against various plant pathogens could contribute to sustainable agricultural practices by reducing reliance on conventional chemical pesticides .

作用机制

The mechanism of action of 2-(1H-Imidazol-2-yl)phenol involves its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

相似化合物的比较

Similar Compounds

- 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

- 2-(1H-Phenanthro[9,10-d]imidazol-2-yl)phenol

- 4-Methyl-2,6-bis(4,5-diphenyl-1H-imidazol-2-yl)phenol

Uniqueness

2-(1H-Imidazol-2-yl)phenol is unique due to the presence of both the imidazole and phenol groups, which confer distinct reactivity and interaction profiles. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds that may lack one of these groups .

生物活性

2-(1H-Imidazol-2-yl)phenol is a heterocyclic compound that features both an imidazole ring and a phenolic group, which endows it with unique chemical properties and significant biological activity. This article delves into its biochemical interactions, mechanisms of action, and potential applications in medicine and biology.

Chemical Structure and Properties

The structure of this compound includes:

- Imidazole Ring : A five-membered ring that can act as a proton donor or acceptor.

- Phenolic Group : Capable of forming hydrogen bonds, influencing protein structure and function.

This dual functionality allows the compound to engage in various biochemical reactions, making it versatile in both research and therapeutic contexts.

Biochemical Interactions

This compound interacts with a variety of enzymes and proteins, significantly influencing their activities. Key interactions include:

- Enzyme Inhibition : The compound can inhibit certain proteases by forming stable complexes with their active sites, preventing substrate access.

- Metal Coordination : The imidazole ring can coordinate with metal ions in metalloproteins, affecting their catalytic functions.

Cellular Effects

The compound has been shown to affect several cellular processes:

- Signal Transduction : It may modulate the activity of kinases involved in phosphorylation events critical for cell signaling pathways.

- Gene Expression : By interacting with transcription factors or modifying chromatin structure, it can influence gene expression patterns.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, particularly against Toxoplasma gondii, demonstrating selectivity towards the pathogen while sparing host cells. This selectivity is crucial for developing targeted therapies with fewer side effects.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further investigation in oncology.

Pharmacokinetics

The pharmacokinetic profile of this compound shows:

- Solubility : Highly soluble in water and polar solvents, facilitating its absorption and distribution in biological systems.

- Stability : Relatively stable under physiological conditions but may degrade under extreme pH or temperature, which could affect its long-term efficacy in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

常见问题

Q. Basic: What is an optimized synthetic route for 2-(1H-Imidazol-2-yl)phenol, and how can yield be improved?

Methodological Answer:

A high-yield synthesis involves refluxing equimolar amounts of 2-aminophenol and 1H-imidazole-4-carboxaldehyde in methanol with catalytic glacial acetic acid. After two hours of reflux, cooling in an ice bath precipitates the product, which is washed with cold methanol and diethyl ether. This method achieves ~61% yield. Key factors include stoichiometric control, solvent choice, and acid catalysis to facilitate Schiff base formation . Yield optimization may involve varying reaction time, temperature, or solvent polarity.

Q. Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H NMR : Characteristic aromatic protons (δ 6.35–8.32 ppm) and imidazole protons (δ 8.69 ppm) confirm the ligand structure .

- Elemental Analysis : Matches calculated values (e.g., C: 64.16%, H: 4.85%, N: 22.45%) validate purity .

- Melting Point : A sharp melting point (216°C) indicates compound homogeneity.

Q. Advanced: How can X-ray crystallography resolve structural ambiguities in this compound-based complexes?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is used to determine coordination geometry and hydrogen-bonding networks. For example, in dinuclear nickel complexes, SC-XRD revealed octahedral coordination around Ni(II) ions and intermolecular hydrogen bonds (N–H···Cl, O–H···O) stabilizing the supramolecular architecture. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts, and software like SHELX refines crystallographic models .

Q. Advanced: How do intermolecular hydrogen bonds influence the supramolecular assembly of this compound co-crystals?

Methodological Answer:

Hydrogen-bonding interactions (N–H···Cl, O–H···O, C–H···Cl) are critical for forming extended networks. For example, in dinuclear-trinuclear co-crystals, O(Phenol)–H···O(Phenolate) bonds create dinuclear units, while N–H···Cl links extend the structure into a 3D framework. Computational tools (e.g., Mercury, CrystalExplorer) visualize these interactions and quantify bond lengths/angles, aiding in the design of functional materials .

Q. Basic: What coordination chemistry applications exist for this compound?

Methodological Answer:

The ligand forms stable complexes with transition metals (e.g., Ni(II)) due to its N,O-donor sites. In nickel complexes, the ligand can exist in monodeprotonated (phenolate) or neutral forms, enabling tunable electronic properties. These complexes are studied for catalytic or magnetic behavior, with coordination geometry confirmed via UV-Vis, EPR, and SC-XRD .

Q. Advanced: How can researchers design assays to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Antifungal Assays : Use microbroth dilution (CLSI M38/M44) to determine MIC values against strains like Candida albicans. Compare derivatives with imidazole pharmacophores (e.g., clotrimazole) as positive controls .

- Enzyme Inhibition : For targets like nSMase2, employ fluorescence-based assays with substrate analogs (e.g., DPTIP) and validate via IC50 calculations .

Q. Advanced: What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

- Sublimation Thermodynamics : Calculate Gibbs free energy (ΔG°) and enthalpy (ΔH°) using thermogravimetric analysis (TGA) and correlate with molecular descriptors (e.g., hydrogen-bond donor count) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (HOMO-LUMO gaps) and reactive sites for further functionalization.

Q. Advanced: How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

属性

IUPAC Name |

2-(1H-imidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-8-4-2-1-3-7(8)9-10-5-6-11-9/h1-6,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVZGHGQSKMSTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541420 | |

| Record name | 6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52755-90-5 | |

| Record name | 6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。